molecular formula C20H21NO3 B1420032 ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate CAS No. 1105190-21-3

ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate

Cat. No. B1420032
M. Wt: 323.4 g/mol
InChI Key: DHDRQDSGWHFFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate is a chemical compound that belongs to the class of quinolones . Quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .


Synthesis Analysis

The synthesis of this compound involves the use of various synthetic approaches . For instance, one method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . This affords three regioisomeric oxazoloquinolones . Another method involves the use of an Ugi-type multicomponent condensation through a Smiles rearrangement .


Molecular Structure Analysis

The molecular structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and interesting . For example, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones . These different isomers were analyzed by multinuclear NMR spectroscopy .

Scientific Research Applications

Fluorescent Dyes for Liquid Crystal Displays

Researchers have synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrating potential applications in liquid crystal displays (LCDs). These compounds showed excellent orientation parameters in nematic liquid crystal, indicating their high potential for LCD application due to their fluorescent properties and good orientation within the nematic phase (Bojinov & Grabchev, 2003).

Optical Materials for Photodiode Applications

A novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized, showing remarkable optical properties. Thin films prepared from this compound exhibited two available band gaps, making them suitable for organic photodiode applications. The unique optical behavior of these compounds, including their refractive indices and optical gap measurements, suggests their usefulness in designing and manufacturing organic photodiodes (Elkanzi et al., 2020).

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing a variety of quinoline derivatives, including ethyl 6,7-difluoro-1-methyl-4-oxo-1, 4-dihydro-[1,3] thiazeto[3,2-α] quinoline-3-carboxylate. These methods are noted for their simplicity and potential for industrial application, indicating the role of these compounds as intermediates in the synthesis of more complex molecules (De-jun, 2004).

Antimicrobial Agents

Ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate related compounds have been evaluated for their antimicrobial properties, including against Mycobacterium tuberculosis. The structural modifications of these quinoline derivatives significantly affect their antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Jaso et al., 2005).

properties

IUPAC Name

ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-24-19(23)20(13-15-9-5-4-6-10-15)14-16-11-7-8-12-17(16)21(2)18(20)22/h4-12H,3,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDRQDSGWHFFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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